molecular formula C14H10FN3O2 B11790181 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide

Cat. No.: B11790181
M. Wt: 271.25 g/mol
InChI Key: MFHBHPYIHPYWIA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a fluorophenyl group at the 2-position and a carbohydrazide group at the 5-position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting an appropriate ortho-aminophenol with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with the benzoxazole intermediate.

    Formation of the Carbohydrazide Group: The final step involves the introduction of the carbohydrazide group. This can be achieved by reacting the benzoxazole intermediate with hydrazine or a hydrazine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde
  • 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid
  • 2-(3-Fluorophenyl)benzo[d]oxazole-5-methyl ester

Uniqueness

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.

Properties

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazole-5-carbohydrazide

InChI

InChI=1S/C14H10FN3O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(19)18-16)4-5-12(11)20-14/h1-7H,16H2,(H,18,19)

InChI Key

MFHBHPYIHPYWIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C(=O)NN

Origin of Product

United States

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